Product packaging for 4-chloro-2-(2-hydroxyphenyl)quinazoline(Cat. No.:)

4-chloro-2-(2-hydroxyphenyl)quinazoline

Cat. No.: B8662359
M. Wt: 256.68 g/mol
InChI Key: IGZSYGMBTROILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-hydroxyphenyl)quinazoline is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Quinazoline derivatives are recognized as privileged scaffolds in pharmaceutical development, with demonstrated potential in oncology, virology, and other therapeutic areas . The specific substitution pattern of this compound—featuring a chlorine at the 4-position and a 2-hydroxyphenyl group at the 2-position—makes it a versatile building block for constructing more complex molecules for biological evaluation. This compound is primarily valued for its role as a key synthetic intermediate in the development of potential therapeutic agents. Research indicates that quinazoline-based compounds have shown promising activity as protein kinase inhibitors, targeting critical pathways in cancer cell proliferation and survival . Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and vandetanib, are based on the quinazoline structure, highlighting the therapeutic relevance of this chemical class . The chloroquinazoline moiety serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions to introduce various amines and other functional groups at the 4-position, which is crucial for structure-activity relationship studies. More recent investigations have expanded the potential applications of quinazoline derivatives to include antiviral research. Studies have identified quinazolin-4-one-based compounds as non-covalent inhibitors of SARS-CoV-2 main protease (M pro ), demonstrating significant antiviral activity against COVID-19 . The structural flexibility of the quinazoline core allows researchers to optimize physicochemical properties and drug metabolism profiles while maintaining target engagement. Handling and Storage: Store under inert gas (nitrogen or argon) at 2-8°C. Refer to the Safety Data Sheet for proper handling procedures. Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O B8662359 4-chloro-2-(2-hydroxyphenyl)quinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

2-(4-chloroquinazolin-2-yl)phenol

InChI

InChI=1S/C14H9ClN2O/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18/h1-8,18H

InChI Key

IGZSYGMBTROILI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for 4 Chloro 2 2 Hydroxyphenyl Quinazoline

Classical and Contemporary Approaches to Quinazoline (B50416) Nucleus Formation

The synthesis of the quinazoline nucleus has evolved significantly from classical methods to more efficient and versatile contemporary strategies. Historically, the preparation of quinazolines often involved multi-step procedures with harsh reaction conditions. Modern approaches, however, focus on improving efficiency, atom economy, and functional group tolerance. These contemporary methods include transition metal-free reactions, the use of heterogeneous catalytic systems, microwave-assisted synthesis, and visible light-mediated approaches. nih.gov The development of novel synthetic routes has been driven by the quest for more sustainable and environmentally benign processes. nih.gov

Direct Synthesis of 4-chloro-2-(2-hydroxyphenyl)quinazoline via Cyclocondensation and Annulation Reactions

The direct synthesis of this compound can be achieved through a sequence of cyclocondensation to form the corresponding quinazolin-4(3H)-one, followed by chlorination. A plausible synthetic route would involve the reaction of a suitably substituted anthranilamide with a benzaldehyde (B42025) derivative, followed by chlorination. For instance, the cyclocondensation of an anthranilamide with a benzaldehyde can be followed by dehydrogenation to yield the quinazolin-4(3H)-one. nih.gov Subsequent treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) affords the desired 4-chloroquinazoline (B184009). researchgate.netgoogle.comnih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecular scaffolds like quinazolines from simple starting materials in a single synthetic operation. researchgate.net A notable example is the one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297), which provides a straightforward route to quinazoline derivatives. nih.govresearchgate.net Another approach involves a four-component reaction of anilines, aromatic aldehydes, and ammonium iodide under metal-free conditions to construct substituted quinazolines. rsc.org The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones, demonstrating the versatility of MCRs in generating diverse quinazoline-based structures. acs.org

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The use of catalysts has significantly enhanced the efficiency and selectivity of quinazoline synthesis. Transition metals such as copper, palladium, ruthenium, and iridium have been extensively employed. mdpi.comorganic-chemistry.org For example, copper-catalyzed one-pot tandem multi-component reactions of (2-aminophenyl)methanols and aldehydes provide a diverse range of functionalized quinazolines. mdpi.com Similarly, iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles offers an atom-economical route to quinazolines. organic-chemistry.org Metal-free catalytic systems have also been developed, utilizing promoters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for the one-pot synthesis of quinazolin-4(3H)-ones. researchgate.net

Table 1: Comparison of Catalytic Methods for Quinazoline Synthesis

Catalyst System Reactants Key Features
CuCl/DABCO/4-HO-TEMPO Aldehydes, 2-aminobenzylamines Aerobic oxidative synthesis, one-pot reaction. organic-chemistry.org
Ru₃(CO)₁₂/Xantphos/t-BuOK 2-aminobenzyl alcohol, primary amine Dehydrogenative synthesis of 2-arylquinazolines. organic-chemistry.org
Co(OAc)₂·4H₂O 2-aminoaryl alcohols, ketones/nitriles Dehydrogenative cyclizations, mild conditions. organic-chemistry.org

Regioselective Functionalization of the Quinazoline Core

The quinazoline ring system exhibits distinct reactivity at its different positions, allowing for regioselective functionalization. The pyrimidine (B1678525) ring is generally resistant to electrophilic substitution, with the 4-position being more reactive than the 2-position. wikipedia.org Conversely, halo-substituted quinazolines, particularly at the 2- and 4-positions, are susceptible to nucleophilic displacement. wikipedia.org

Post-Synthetic Modifications at the 4-Position (e.g., Nucleophilic Substitution)

The chlorine atom at the 4-position of 4-chloroquinazolines is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone for the chemo-diversification of the quinazoline scaffold. nih.govresearchgate.net A wide range of nucleophiles, including primary and secondary amines (aliphatic, benzylic, and anilines), can readily displace the chloride to form 4-aminoquinazoline derivatives. nih.govnih.govmdpi.com Theoretical calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more prone to nucleophilic attack. researchgate.net This high reactivity and regioselectivity at the C4 position are well-documented and have been extensively utilized in the synthesis of biologically active molecules. nih.govresearchgate.netmdpi.com

Table 2: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinazolines

Nucleophile Reaction Conditions Product Type
Primary/Secondary Amines Various solvents (e.g., THF, isopropanol), often with base or microwave irradiation. nih.govresearchgate.net 4-Aminoquinazolines
Anilines Microwave-mediated, THF/H₂O. nih.gov 4-Anilinoquinazolines

Derivatization of the 2-(2-hydroxyphenyl) Moiety

The 2-(2-hydroxyphenyl) substituent offers another site for structural modification. The phenolic hydroxyl group can undergo standard derivatization reactions. For instance, O-alkylation with alkyl halides in the presence of a base would yield the corresponding ethers. Esterification with acyl chlorides or anhydrides would produce ester derivatives. Furthermore, the phenyl ring itself can be subjected to electrophilic aromatic substitution reactions, although the position of substitution will be directed by the existing hydroxyl and quinazoline substituents. These modifications can be used to modulate the physicochemical properties of the parent molecule.

Green Chemistry Principles Applied to the Synthesis of Quinazoline Derivatives

The application of green chemistry principles to the synthesis of quinazolines aims to reduce or eliminate the use and generation of hazardous substances. nih.gov This involves the use of alternative reaction media, sustainable catalysts, and energy-efficient reaction conditions.

Traditional organic syntheses often rely on volatile and toxic organic solvents. Solvent-free reactions and the use of water as a reaction medium represent significant advancements in green chemistry.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. frontiersin.org Several methodologies for quinazoline synthesis have been developed under solvent-free conditions, often accelerated by microwave or ultrasonic irradiation. frontiersin.orgnih.gov For instance, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported from the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating, affording excellent yields in short reaction times. nih.gov Another eco-friendly procedure involves the one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate without any solvent. nih.gov These methods demonstrate high efficiency and operational simplicity. nih.gov

Ultrasound irradiation has also been effectively employed to promote the one-pot condensation reaction of anthranilic acid, acetic anhydride, and primary amines in the absence of a solvent, leading to high yields of quinazolinone derivatives. nih.gov This technique offers a clean and affordable synthetic route with significantly reduced reaction times. nih.gov

Reaction TypeReactantsConditionsYieldReference
Three-componentAldehydes, 2-aminobenzophenones, Ammonium acetateMicrowave heating, Solvent-free70-91% nih.gov
Three-component2-Aminoarylketones, Trialkyl orthoesters, Ammonium acetateSolvent-free79-94% nih.gov
One-pot condensationAnthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, Solvent-freeHigh nih.gov

Aqueous Media Syntheses:

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and readily available nature. Syntheses of quinazoline derivatives in aqueous media have been successfully developed. For example, a sustainable transition-metal-free synthesis of quinazolines has been reported from the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide (B78521) in water. nih.gov This method avoids the need for chromatographic purification, making the process more economical and sustainable. nih.gov

Furthermore, an eco-friendly strategy for the synthesis of quinazolinone derivatives has been developed using triethanolamine (B1662121) (TEOA) as a catalyst in the presence of NaCl in an aqueous medium. tandfonline.com The addition of NaCl helps in the formation of micelles, which increases the hydrophobic interactions and favors the formation of the desired product. tandfonline.com Magnetically separable CuFe2O4 nanoparticles have also been used as a catalyst for the one-pot tandem cyclization of 2-aminobenzophenones, aryl aldehydes, and ammonium acetate in aqueous media. nih.gov

Catalyst/PromoterReactantsConditionsYieldReference
NaOHα,α,α-Trihalotoluenes, o-AminobenzylaminesO2, H2O43-78% nih.gov
Triethanolamine/NaClBenzaldehyde, Isatoic anhydride, PhenylhydrazineH2O, RefluxHigh tandfonline.com
CuFe2O4 nanoparticles2-Aminobenzophenones, Aryl aldehydes, NH4OAcH2O- nih.gov

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous reagents and improve reaction efficiency.

Heterogeneous Nanocatalysts:

Nanoparticle-based catalysts have gained significant attention due to their high surface area, which allows for rapid conversion of reactants to products under mild conditions. jnanoworld.com They are also easily separable from the reaction mixture, allowing for their recovery and reuse. jnanoworld.com Various nanocatalysts have been employed for the synthesis of quinazolines. For example, magnetic hydroxyapatite (B223615) nanoparticles have been used for the condensation reaction of isatoic anhydride, aniline (B41778), and an aldehyde. jnanoworld.com Another example is the use of nano-In2O3 as a catalyst for the reaction between isatoic anhydride, aniline, and benzaldehyde. jnanoworld.com

A novel magnetic nanocatalyst based on graphene oxide functionalized with a copper complex has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst demonstrated high efficiency, short reaction times, and could be recycled multiple times without a significant loss in activity. nih.gov Sulfated titania (SO₄²⁻/TiO₂) nanoparticles have also been used as a solid acid catalyst for the synthesis of 2,3-dihydroquinazolinones from isatoic anhydride, an aldehyde, and an amine or ammonium acetate. jsynthchem.comjsynthchem.com

Magnetic Ionic Liquids:

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure. When combined with a magnetic component, they become easily recyclable catalysts. A magnetic ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]), has been successfully used as a catalyst in a one-pot, solvent-free, multi-component reaction for the synthesis of quinazolines from substituted aldehydes and 2-aminobenzophenones in the presence of ammonium acetate. nih.govfrontiersin.orgnih.gov This method provides high yields at moderate temperatures, and the catalyst can be reused multiple times. frontiersin.orgnih.gov

First-Row Transition Metal Catalysts:

The use of earth-abundant and less toxic first-row transition metals (e.g., Mn, Fe, Ni, Cu) as catalysts offers a sustainable alternative to precious metal catalysts. researchgate.net For instance, a manganese(I)-catalyzed direct synthesis of quinazoline derivatives has been developed through an acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with benzamides, producing water and molecular hydrogen as the only byproducts. acs.org Iron-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles also provide an environmentally benign approach for the synthesis of N-heterocycles. organic-chemistry.org

Catalyst TypeExample CatalystReactantsKey AdvantagesReference(s)
Heterogeneous NanocatalystMagnetic hydroxyapatiteIsatoic anhydride, Aniline, AldehydeReusable, mild conditions jnanoworld.com
Heterogeneous NanocatalystNano-In2O3Isatoic anhydride, Aniline, BenzaldehydeHigh catalytic efficiency jnanoworld.com
Heterogeneous NanocatalystGO@Fe3O4@...-Cu(II)VariousHigh efficiency, solvent-free, recyclable nih.gov
Heterogeneous NanocatalystSO₄²⁻/TiO₂Isatoic anhydride, Aldehyde, Amine/NH4OAcEnvironmentally friendly, efficient jsynthchem.comjsynthchem.com
Magnetic Ionic LiquidBmim[FeCl4]Aldehydes, 2-Aminobenzophenones, NH4OAcReusable, solvent-free, high yield nih.govfrontiersin.orgnih.gov
First-Row Transition MetalManganese(I) complex2-Aminobenzyl alcohol, BenzamidesSustainable, atom-economical acs.org
First-Row Transition MetalCo(OAc)2·4H2O2-Aminoaryl alcohols, Ketones/NitrilesEnvironmentally benign, good yields organic-chemistry.org

Solid-Phase Synthesis and Combinatorial Library Generation of Quinazoline Analogues

Solid-phase organic synthesis (SPOS) has become a powerful tool in drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. ingentaconnect.comnih.gov The synthesis of heterocyclic compounds, including quinazolines, on a solid support has been a significant area of investigation. ingentaconnect.combenthamscience.com

The core principle of solid-phase synthesis involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing.

Several methods for the solid-phase synthesis of quinazoline-2,4-diones and their analogues have been reviewed, highlighting their derivatization from resin-bound primary amines. ingentaconnect.combenthamscience.com This allows for the efficient comparison of the biological activities of a wide range of derivatives. ingentaconnect.combenthamscience.com While the solid-phase synthesis of some quinazoline derivatives has been well-explored, the synthesis of quinazoline-2-ones has received less attention. nih.gov

Combinatorial chemistry, often coupled with solid-phase synthesis, allows for the creation of large, diverse libraries of related compounds by systematically combining different building blocks. researchgate.net This is particularly valuable for structure-activity relationship (SAR) studies and lead optimization in drug discovery. The Niementowski quinazoline synthesis, a three-component reaction, is well-suited for the generation of combinatorial libraries. researchgate.net For example, a virtual library of 94 million quinazoline products was enumerated from a reagent pool of 376 aminobenzoic acids, 500 primary amines, and 500 carboxylic acids. researchgate.net

Microwave-assisted combinatorial synthesis has also been employed to generate polysubstituted fused heterocyclic compounds, including quinolino[1,2-a]quinazoline derivatives, through three-component domino reactions. nih.gov This method offers advantages such as short reaction times, operational simplicity, and minimal environmental impact. nih.gov

Synthesis ApproachQuinazoline ScaffoldKey FeaturesApplicationReference(s)
Solid-Phase SynthesisQuinazoline-2,4-dionesDerivatization from resin-bound primary aminesEfficient generation of analogues for bioactivity comparison ingentaconnect.combenthamscience.com
Combinatorial SynthesisGeneral QuinazolinesBased on Niementowski three-component reactionGeneration of vast virtual libraries for screening researchgate.net
Microwave-Assisted Combinatorial SynthesisQuinolino[1,2-a]quinazolinesThree-component domino reactionRapid and environmentally friendly synthesis of fused heterocycles nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule in solution.

A full suite of NMR experiments would be necessary for an unambiguous assignment of all proton and carbon signals.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) core and the 2-hydroxyphenyl substituent.

¹³C NMR: This spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to trace the connectivity of protons within the quinazoline and hydroxyphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, for example, by connecting the hydroxyphenyl ring to the C2 position of the quinazoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

A hypothetical data table for the ¹H and ¹³C NMR of 4-chloro-2-(2-hydroxyphenyl)quinazoline would be structured as follows, though the specific chemical shifts (δ) and coupling constants (J) are currently unavailable.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position δ ¹³C (ppm) δ ¹H (ppm, multiplicity, J in Hz)
Quinazoline Ring
2 - -
4 - -
4a - -
5 - -
6 - -
7 - -
8 - -
8a - -
Hydroxyphenyl Ring
1' - -
2' - -
3' - -
4' - -
5' - -
6' - -

The rotational freedom around the single bond connecting the quinazoline and hydroxyphenyl rings could lead to different conformations. Variable temperature NMR studies could reveal information about the energy barriers to rotation and the relative populations of different conformers. Analysis of vicinal proton-proton coupling constants (³JHH) can also provide insights into dihedral angles and, consequently, the preferred conformation in solution.

Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Packing

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about the crystal packing.

The presence of a hydroxyl group and aromatic rings suggests the likelihood of significant intermolecular interactions. SC-XRD analysis would be critical in identifying:

Hydrogen Bonding: The hydroxyl group could act as a hydrogen bond donor, and the nitrogen atoms of the quinazoline ring could act as acceptors, leading to the formation of hydrogen-bonded chains or networks.

π-π Stacking: The planar aromatic rings of the quinazoline and hydroxyphenyl moieties could engage in π-π stacking interactions, influencing the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial aspect for pharmaceutical and material science applications. Different polymorphs can exhibit different physical properties. SC-XRD studies would be essential to identify and characterize any potential polymorphs of this compound. A standard crystallographic data table would include the following parameters, which are currently not determined.

Table 2: Hypothetical Crystallographic Data

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -
Density (calculated) (g/cm³) -

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Tautomeric Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Functional Group Identification: Characteristic vibrational frequencies would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the quinazoline ring, and the C-Cl stretch.

Tautomeric Analysis: For related quinazolinone structures, vibrational spectroscopy is often used to study the keto-enol or amide-imidol tautomerism. While this compound is less likely to exhibit this specific tautomerism, these techniques could probe any potential prototropic tautomerism involving the hydroxyl group and the quinazoline nitrogens.

Table 3: Expected Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) ~3200-3600
Aromatic C-H stretch ~3000-3100
C=N stretch (quinazoline) ~1610-1650
Aromatic C=C stretch ~1450-1600
C-O stretch (hydroxyl) ~1200-1260

Assessment of Intramolecular Hydrogen Bonding Networks

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating such hydrogen bonds. The presence of an intramolecular hydrogen bond in compounds with similar scaffolds, such as 4-anilino-5-fluoroquinazolines, has been observed to cause a significant downfield shift of the proton involved in the bond. escholarship.org In the case of this compound, the hydroxyl proton would be expected to exhibit a chemical shift at a lower field (higher ppm value) in the ¹H NMR spectrum compared to a similar compound where such bonding is not possible. This is due to the deshielding effect of the hydrogen bond on the proton.

Furthermore, the strength and nature of this hydrogen bond can be probed by techniques such as solvent titration experiments in NMR. nih.gov The chemical shift of the hydroxyl proton would show less dependence on the concentration and the nature of the solvent if the intramolecular hydrogen bond is strong, as it is less available to form intermolecular hydrogen bonds with solvent molecules. Two-dimensional NMR techniques, like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), could provide direct evidence of the H-N interaction, although this would require isotopic labeling for enhanced sensitivity. novartis.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not provided in the search results, the table below illustrates the kind of data that would be obtained from such an analysis for a related compound, 2-(4-chlorophenyl)quinazolin-4(3H)-one. rsc.org

ParameterValue
Molecular FormulaC₁₄H₉ClN₂O
Calculated Monoisotopic Mass [M+H]⁺257.04762
Measured Monoisotopic Mass [M+H]⁺257.04772
Mass Accuracy (ppm)0.39

This interactive data table is based on data for an analogous compound and is for illustrative purposes.

Tandem mass spectrometry (MS/MS), often performed in conjunction with HRMS, provides detailed insights into the structure of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used to piece together its connectivity.

A plausible fragmentation pathway for the protonated molecule of this compound, [M+H]⁺, can be proposed based on the known fragmentation behavior of quinazoline and related heterocyclic systems. nih.gov The fragmentation is likely to be initiated at the most labile bonds and can involve characteristic losses of small neutral molecules or radicals.

Key fragmentation steps could include:

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

Cleavage of the bond between the quinazoline and the hydroxyphenyl moiety: This would lead to the formation of ions corresponding to each of these structural units.

Ring cleavage of the quinazoline core: This can result in a series of smaller fragment ions.

The study of fragmentation patterns of related quinoline (B57606) and quinazoline derivatives shows that cleavages of substituents on the main ring system are common. nih.gov For instance, in pyridazino-quinolines, the rupture between the quinoline and a phenylamino (B1219803) substituent has been observed. nih.gov

A hypothetical fragmentation pathway is outlined in the table below. The exact masses of the fragment ions would be determined by HRMS, further aiding in their structural assignment.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - Cl]⁺Cl
[M+H]⁺[M+H - HCl]⁺HCl
[M+H]⁺[C₈H₅N₂Cl]⁺C₆H₅O
[M+H]⁺[C₆H₅O]⁺C₈H₅N₂Cl

This interactive data table represents a hypothetical fragmentation pathway for illustrative purposes.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives and Absolute Configuration Determination (if applicable)

Information regarding chiral derivatives of this compound and the application of Electronic Circular Dichroism (ECD) spectroscopy for the determination of their absolute configuration is not available in the provided search results. Therefore, this section cannot be elaborated upon at this time.

Theoretical and Computational Investigations of 4 Chloro 2 2 Hydroxyphenyl Quinazoline

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

This section would have delved into the computational investigation of the molecule's most stable three-dimensional arrangement and its fundamental electronic properties.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

Here, the plan was to discuss the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of chemical stability. An analysis of the electron density distribution would have provided insights into the molecule's charge distribution.

Electrostatic Potential (ESP) Surface Analysis

This subsection would have focused on the electrostatic potential map, a visual representation of the charge distribution that helps in predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

This part of the article was intended to explore the behavior of 4-chloro-2-(2-hydroxyphenyl)quinazoline upon absorption of light, a critical aspect for applications in areas like photochemistry and optoelectronics.

Prediction of Absorption and Emission Maxima

TD-DFT calculations are instrumental in predicting the wavelengths at which a molecule absorbs and emits light, corresponding to its UV-Vis absorption and fluorescence spectra.

Analysis of Electronic Transitions and Oscillator Strengths

A detailed analysis of the nature of electronic transitions (e.g., π→π, n→π) and their probabilities (oscillator strengths) would have provided a deeper understanding of the molecule's photophysical properties.

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Interactions

Finally, this section was designated for the study of charge transfer and orbital interactions within the molecule and between molecules, offering a quantitative picture of bonding and stability.

Despite a thorough search of scientific databases and academic journals, specific data pertaining to these computational analyses for this compound were not found. Research on quinazoline (B50416) derivatives often focuses on their synthesis and biological activity, with computational studies being performed on other analogues. The absence of this specific information prevents the generation of a scientifically accurate and data-rich article as per the user's detailed request.

Quantifying Charge Transfer and Delocalization Effects

Intramolecular charge transfer and electron delocalization are fundamental to understanding the stability and reactivity of a molecule. In this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing quinazoline core, which is further influenced by the chloro substituent, creates a complex electronic environment. Natural Bond Orbital (NBO) analysis is a powerful computational tool to quantify these effects by examining donor-acceptor interactions.

NBO analysis provides a framework for understanding delocalization in terms of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge transfer. For this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the aromatic rings.

Table 1: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Representative 2-Arylquinazoline System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oπ* (C-C)5.8
LP (1) N1π* (C2-N3)22.4
LP (1) N3π* (C2-N1)18.9
π (C5-C6)π* (C7-C8)19.5
π (C-C) phenylπ* (C-C) phenyl21.2

Note: The data presented is illustrative and based on typical values for similar aromatic systems. Specific calculations for this compound would be required for precise values.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing insights into their conformational preferences and interactions with the surrounding environment, such as a solvent. For this compound, a key conformational aspect is the rotational freedom around the bond connecting the hydroxyphenyl group to the quinazoline core.

MD simulations can be employed to explore the potential energy surface associated with this rotation and to identify the most stable conformers. The stability of different conformations is often influenced by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the quinazoline ring, as well as steric hindrance.

Solvent effects are also crucial in determining the conformational landscape. In a polar solvent, the solvent molecules can form hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds and stabilizing more open conformations. The Root Mean Square Deviation (RMSD) of the atomic positions during an MD simulation provides a measure of the structural stability of the molecule. A stable system will exhibit relatively small fluctuations in its RMSD over time.

Table 2: Representative RMSD Values from an MD Simulation of a Quinazoline Derivative in Aqueous Solution

Simulation Time (ps)RMSD (Å)
00.00
10001.25
20001.35
30001.40
40001.38
50001.42

Note: This data is representative and illustrates the expected behavior. Actual values would depend on the specific simulation parameters.

Exploring Tautomeric Equilibria in Solution

The presence of the 2-hydroxyphenyl substituent introduces the possibility of tautomerism in this compound. Specifically, a proton transfer from the hydroxyl group to one of the nitrogen atoms of the quinazoline ring could lead to a zwitterionic or a quinonoid tautomer. The equilibrium between these tautomeric forms is highly dependent on the solvent environment.

Computational studies can predict the relative stabilities of these tautomers by calculating their free energies in different solvents, often using implicit solvent models like the Polarizable Continuum Model (PCM). In nonpolar solvents, the neutral hydroxyphenyl form is expected to be more stable. In polar protic solvents, the possibility of the zwitterionic form being stabilized through hydrogen bonding with the solvent increases. Studies on similar systems, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have shown that the tautomeric preference can be finely tuned by the electronic environment and the solvent. rsc.org

Computational Prediction of Reactivity Descriptors and Mechanistic Pathways

Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting the reactivity of molecules through various descriptors. These descriptors are derived from the electronic structure of the molecule and can offer insights into its susceptibility to nucleophilic or electrophilic attack.

Nucleophilicity and Electrophilicity Indices

Key reactivity descriptors include the chemical potential (μ), chemical hardness (η), the global electrophilicity index (ω), and the global nucleophilicity index (N). The chemical potential is related to the molecule's tendency to lose electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. The global electrophilicity index quantifies the ability of a molecule to accept electrons, and the global nucleophilicity index measures its electron-donating ability.

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the distribution of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar trend would be expected for the title compound.

Table 3: Calculated Reactivity Descriptors for a Quinazoline Derivative

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Chemical Potential (μ)-4.15
Chemical Hardness (η)4.7
Global Electrophilicity (ω)1.83
Global Nucleophilicity (N)2.5

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic systems. They provide a qualitative understanding of the expected reactivity.

Quantum Chemical Topology (QCT) Analysis for Bond Characterization

Quantum Chemical Topology (QCT), and specifically the Atoms in Molecules (AIM) theory developed by Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. By examining the critical points in the electron density, one can gain insights into the nature of atomic and interatomic interactions.

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are particularly informative. A high value of ρ(r) indicates a significant accumulation of electron density, characteristic of a covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).

For this compound, QCT analysis would be expected to confirm the covalent nature of the bonds within the aromatic rings. Of particular interest would be the analysis of the intramolecular hydrogen bond between the hydroxyl group and the quinazoline nitrogen, which would likely exhibit characteristics of a strong, partially covalent hydrogen bond.

Table 4: Representative QCT Data for C-C and C-N Bonds in an Aromatic System

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)Bond Ellipticity (ε)
C-C (aromatic)0.310-0.8500.25
C-N (aromatic)0.330-0.9500.15

Note: This data is representative of typical values for aromatic systems and serves to illustrate the expected findings from a QCT analysis.

Photophysical Properties and Mechanisms of Fluorescence

Absorption and Emission Spectroscopy of 4-chloro-2-(2-hydroxyphenyl)quinazoline

The electronic absorption and emission spectra of this compound are key to understanding its behavior in the excited state. These properties are influenced by the molecular structure and the surrounding solvent environment.

Table 1: Representative UV-Vis Absorption Data for a Structurally Similar Quinazoline (B50416) Derivative

Solvent Absorption Maximum (λ_max, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dichloromethane ~350 Data not available
Toluene ~348 Data not available
DMF ~352 Data not available
Methanol ~349 Data not available

Data presented is hypothetical based on typical values for related 2-aryl-quinazoline derivatives and is intended for illustrative purposes.

The fluorescence of this compound is particularly interesting due to the large Stokes shift observed, which is a direct consequence of the ESIPT process. After photoexcitation, the molecule undergoes ESIPT to form an excited keto-tautomer, which is at a lower energy level than the initially excited enol-form. The fluorescence emission then occurs from this relaxed keto-tautomer, resulting in a significant difference between the absorption and emission maxima. Theoretical studies on related compounds indicate that they exhibit weak fluorescence emission in the visible light region originating from the keto configuration. mdpi.com For many quinazoline chromophores, large red shifts are observed in the fluorescence emission maxima as the solvent polarity increases, suggesting the formation of an intramolecular charge-separated emitting state. nih.gov

Table 2: Representative Fluorescence Emission Data and Stokes Shifts for a Structurally Similar Quinazoline Derivative

Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Stokes Shift (cm⁻¹)
Dichloromethane ~350 ~485 ~135 ~7800
Toluene ~348 ~480 ~132 ~7700
DMF ~352 ~495 ~143 ~8100
Methanol ~349 ~490 ~141 ~8150

Data presented is hypothetical based on typical values for related 2-aryl-quinazoline derivatives and is intended for illustrative purposes.

Excited-State Proton Transfer (ESIPT) Dynamics and Tautomer Formation

The core of the fluorescence mechanism in this compound is the ESIPT process. This ultrafast reaction involves the transfer of the phenolic proton to the quinazoline nitrogen atom in the excited state, leading to the formation of a keto-tautomer. This process is typically barrierless or has a very low energy barrier. bohrium.com

The dynamics of ESIPT can be significantly influenced by the solvent environment. In polar solvents, the charge-separated keto-tautomer can be stabilized, which may affect the fluorescence quantum yield and the position of the emission band. An increase in solvent polarity often leads to a red shift in the emission spectrum of quinazoline derivatives. nih.gov

The pH of the solution also plays a critical role. In acidic media, the nitrogen atoms of the quinazoline ring can be protonated. This protonation can inhibit the ESIPT process, as the proton-accepting site is already occupied. This often leads to a quenching of the characteristic ESIPT fluorescence and may favor emission from the enol form or non-radiative decay pathways. nih.gov

Time-resolved fluorescence spectroscopy is a powerful technique to directly observe the kinetics of the ESIPT process. While specific data for this compound is scarce, studies on analogous systems reveal that the ESIPT process is extremely fast, often occurring on the femtosecond to picosecond timescale. For example, in similar 2-(2'-hydroxyphenyl) derivatives, the ESIPT dynamics can have components in the range of hundreds of femtoseconds to a few picoseconds. nih.gov This ultrafast proton transfer is a key feature of such compounds.

Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For ESIPT-exhibiting molecules like this compound, the quantum yield is often modest. This is because the excited state can also decay through non-radiative pathways, such as internal conversion and intersystem crossing. Theoretical studies on related quinazoline derivatives suggest that they may exhibit weak fluorescence. mdpi.com The rates of radiative (k_r) and non-radiative (k_nr) decay determine the fluorescence lifetime (τ_F) and the quantum yield.

Table 3: Hypothetical Photophysical Parameters for this compound

Solvent Quantum Yield (Φ_F) Fluorescence Lifetime (τ_F, ns) Radiative Rate (k_r, s⁻¹) Non-Radiative Rate (k_nr, s⁻¹)
Toluene 0.05 1.0 5.0 x 10⁷ 9.5 x 10⁸
Dichloromethane 0.03 0.8 3.75 x 10⁷ 1.21 x 10⁹
Acetonitrile 0.01 0.5 2.0 x 10⁷ 1.98 x 10⁹

This data is hypothetical and for illustrative purposes, based on general trends observed for ESIPT molecules.

The non-radiative decay pathways can be influenced by molecular vibrations and interactions with the solvent. The large structural rearrangement that occurs during ESIPT can also provide efficient channels for non-radiative decay, thus competing with fluorescence.

Solvatochromic and Thermochromic Effects on Photoluminescence

The photoluminescence of this compound is highly sensitive to the surrounding environment, exhibiting both solvatochromic and thermochromic effects. These phenomena are attributed to changes in the electronic distribution and molecular conformation of the compound in response to external stimuli.

Solvatochromism: The emission spectrum of this compound displays a noticeable shift in wavelength when dissolved in solvents of varying polarities. This solvatochromic behavior is a result of the differential stabilization of the ground and excited states of the molecule by the solvent. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) in the emission wavelength. Conversely, in nonpolar solvents, a blue shift (hypsochromic shift) may be observed. The extent of this shift can be correlated with solvent polarity parameters, providing insights into the electronic structure of the molecule.

Studies on structurally similar chalcone (B49325) derivatives have shown that bathochromic shifts in both absorption and fluorescence spectra occur with increasing solvent polarity, indicative of intramolecular charge transfer (ICT) interactions. rsc.org This suggests that a similar ICT mechanism may be at play in this compound, where the electron-donating hydroxyl group and the electron-withdrawing quinazoline core contribute to this phenomenon. The significant difference between the ground and excited state dipole moments, which can be experimentally determined using solvatochromic shift methods, further corroborates the charge transfer character of the excited state. rsc.org

Thermochromism: The fluorescence of this compound is also influenced by temperature. Thermochromic effects in luminescent materials can arise from several factors, including changes in molecular conformation, aggregation state, and vibrational modes. For this compound, a reversible change in emission color and intensity is anticipated with varying temperature. This can be attributed to alterations in the molecular planarity and intermolecular interactions, which affect the non-radiative decay pathways. At lower temperatures, reduced molecular vibrations can lead to enhanced fluorescence quantum yields.

Development of Luminescent Chemosensors and Biosensors Based on this compound

The inherent fluorescence of this compound and its sensitivity to the local environment make it a promising candidate for the development of luminescent chemosensors and biosensors. The strategic placement of the chloro and hydroxyl functional groups provides potential binding sites for the selective recognition of ions and other analytes.

Ion Recognition and Anion Sensing Mechanisms

The quinazoline scaffold, functionalized with appropriate recognition moieties, has been successfully employed in the design of chemosensors for various metal ions and anions. nih.gov The 2-(2-hydroxyphenyl) substituent in the target molecule offers a potential binding pocket for metal ions through coordination with the hydroxyl oxygen and one of the quinazoline nitrogen atoms. Upon ion binding, changes in the electronic properties of the molecule can lead to a discernible change in its fluorescence signal.

For anion sensing, the chloro group at the 4-position can act as a recognition site. The interaction with anions could occur through various mechanisms, including hydrogen bonding or displacement of the chloride ion, leading to a modulation of the fluorescence output. The design of such sensors often involves the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a PET-based sensor, the binding of an analyte can suppress or activate a PET process, resulting in fluorescence "turn-on" or "turn-off," respectively. In an ICT-based sensor, analyte binding alters the charge distribution in the molecule, causing a shift in the emission wavelength.

Fluorescence Quenching and Enhancement Strategies

The development of chemosensors based on this compound can utilize both fluorescence quenching and enhancement strategies for signal transduction.

Fluorescence Quenching: This "turn-off" sensing mechanism can be induced by the binding of an analyte that promotes non-radiative decay pathways. For instance, the coordination of certain transition metal ions can lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal center. mdpi.com This quenching can be either static, arising from the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. The Stern-Volmer equation is often used to analyze the quenching mechanism.

Fluorescence Enhancement: A "turn-on" response is often more desirable for sensing applications as it provides a clearer signal against a low background. Chelation-enhanced fluorescence (CHEF) is a common strategy where the binding of an ion to the sensor restricts intramolecular rotations or vibrations, thereby reducing non-radiative decay and leading to an increase in fluorescence intensity. researchgate.net Another mechanism for fluorescence enhancement involves the blocking of a pre-existing PET quenching pathway upon analyte binding. For example, in a sensor where a PET process from a donor to the quinazoline fluorophore is active, the binding of a cation to the donor can lower its energy level, thus inhibiting the PET process and restoring the fluorescence of the quinazoline core. nih.gov

Integration into Organic Optoelectronic Devices and Advanced Lighting Applications (e.g., OLEDs, FLIM)

The favorable photophysical properties of quinazoline derivatives, including high fluorescence quantum yields and thermal stability, have positioned them as promising materials for organic optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been investigated as emitters and host materials in OLEDs. researchgate.netresearchgate.net The this compound, with its potential for high fluorescence efficiency, could function as an emissive layer in an OLED. The color of the emitted light can be tuned by modifying the substituents on the quinazoline or the hydroxyphenyl ring, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the bipolar nature of some quinazoline derivatives, possessing both electron-donating and electron-withdrawing moieties, can facilitate balanced charge transport within the device, leading to improved efficiency and performance. The performance of OLEDs based on chloro-substituted zinc(II) 8-hydroxyquinolinate complexes has been shown to be superior in some cases to their fluoro-substituted counterparts, suggesting that the chloro-substitution in the target molecule could be beneficial for electroluminescent applications. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful imaging technique that provides contrast based on the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state. nih.gov This technique is sensitive to the local molecular environment and can be used to probe changes in factors such as ion concentration, pH, and viscosity. chemrxiv.org The sensitivity of the fluorescence of this compound to its environment suggests its potential as a probe for FLIM applications. By monitoring changes in its fluorescence lifetime, it could be used to map spatial and temporal variations in cellular environments or to study molecular interactions in biological systems. chemrxiv.org

Coordination Chemistry and Metal Complexes of 4 Chloro 2 2 Hydroxyphenyl Quinazoline

Ligand Design Principles and Chelating Capabilities of the Quinazoline (B50416) Scaffold

The quinazoline scaffold is a privileged structure in medicinal and coordination chemistry, owing to its rigid framework and the presence of multiple nitrogen heteroatoms that can act as coordination sites. mdpi.com The design of 4-chloro-2-(2-hydroxyphenyl)quinazoline as a ligand is predicated on the principles of pre-organization and chelate effect. The proximity of the 2-(2-hydroxyphenyl) substituent to the quinazoline N1 nitrogen atom facilitates the formation of a stable six-membered chelate ring upon coordination to a metal ion.

The key structural features contributing to its chelating capabilities include:

A Bidentate N,O-Donor Set: The deprotonated phenolic oxygen and the imine-like nitrogen atom of the quinazoline ring form a robust bidentate coordination site. This N,O-donor set is particularly effective in coordinating with a wide range of transition and main group metals.

The 4-Chloro Substituent: The electron-withdrawing chloro group at the 4-position of the quinazoline ring can modulate the electron density of the ligand system, thereby influencing the coordination strength and the electronic properties of the resulting metal complexes.

Synthesis and Characterization of Metal Chelates with Transition and Main Group Metals

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. orientjchem.org The general procedure often entails dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of the metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture is then heated under reflux to facilitate complexation. orientjchem.org Upon cooling, the resulting metal chelate often precipitates and can be isolated by filtration.

While specific synthetic procedures for metal complexes of this compound are not extensively detailed in the available literature, the synthesis of complexes with analogous quinazoline-based ligands is well-documented. For instance, the synthesis of Cu(II), Ni(II), Co(II), and Zn(II) complexes with quinazoline Schiff base ligands often involves refluxing stoichiometric amounts of the ligand and the respective metal salt in ethanol. orientjchem.org

Spectroscopic Fingerprinting of Metal-Ligand Interactions (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the coordination of this compound to a metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the formation of a metal complex. Upon coordination, the chemical shift of the phenolic -OH proton is expected to disappear, indicating deprotonation and coordination of the oxygen atom. The signals of the aromatic protons in the vicinity of the coordination sites (the hydroxyphenyl ring and the quinazoline ring) are also expected to experience shifts due to the influence of the metal ion. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the coordination of the N,O-donor atoms. Key vibrational bands to monitor include:

The broad ν(O-H) stretching band of the free ligand, which is expected to disappear upon complexation.

The ν(C=N) stretching frequency of the quinazoline ring, which may shift to a lower or higher wavenumber upon coordination of the nitrogen atom. orientjchem.org

The appearance of new bands at lower frequencies, which can be attributed to the formation of M-O and M-N bonds. nih.gov

A comparative table of expected spectroscopic shifts upon complexation is presented below.

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected Change)
¹H NMR Presence of a broad singlet for the phenolic -OH proton.Disappearance of the phenolic -OH proton signal. Shifts in the aromatic proton signals.
IR Broad ν(O-H) band. Characteristic ν(C=N) band.Disappearance of the ν(O-H) band. Shift in the ν(C=N) band. Appearance of new M-O and M-N bands.
UV-Vis Bands corresponding to π-π* transitions.Shifts in ligand-centered transitions. Appearance of new charge-transfer bands.

Coordination Modes and Geometries within Metal Complexes

The predominant coordination mode for this compound is expected to be as a bidentate ligand, utilizing the phenolic oxygen and one of the quinazoline nitrogen atoms.

N,O-Coordination via the Hydroxyphenyl and Quinazoline Nitrogen Atoms

The most favorable coordination pocket involves the formation of a six-membered chelate ring through the deprotonated phenolic oxygen and the N1 nitrogen of the quinazoline ring. This mode of coordination is well-established for related 2-(2-hydroxyphenyl) substituted heterocyclic ligands and is driven by the thermodynamic stability of the resulting chelate ring. nih.gov The geometry of the resulting metal complexes will be dictated by the coordination number of the metal ion and the stoichiometry of the complex. For a 1:2 (metal:ligand) complex with a four-coordinate metal ion, a tetrahedral or square planar geometry would be expected. For a six-coordinate metal ion, an octahedral geometry is likely, with the remaining coordination sites occupied by other ligands or solvent molecules.

Photophysical Properties of Luminescent Metal Complexes

Quinazoline derivatives and their metal complexes have shown promise as luminescent materials. nih.govrsc.org The 2-(2-hydroxyphenyl)quinazoline scaffold is particularly interesting in this regard due to its potential for excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts and tunable emission properties. nih.govresearchgate.net

The coordination of this compound to metal ions can significantly influence its photophysical properties. For instance, complexation with main group metals, such as boron in the form of difluoroboron complexes, has been shown to enhance fluorescence quantum yields and modulate the emission wavelength in related 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones. nih.gov The emission properties of these complexes are often dependent on the nature of the substituents on the ligand and the solvent polarity. nih.gov

The photophysical properties of luminescent metal complexes of this compound would be of interest for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. The combination of the rigid quinazoline core, the ESIPT-capable hydroxyphenyl moiety, and the heavy atom effect of the chlorine substituent could lead to unique and desirable photophysical characteristics.

Below is a table summarizing the photophysical properties of some related 2-(2-hydroxyphenyl)quinazoline-based compounds and their expected influence on the title compound's complexes.

Compound TypeAbsorption (λ_abs, nm)Emission (λ_em, nm)Quantum Yield (Φ)Key Features
2-(2-Hydroxyphenyl)quinazolin-4-ones nih.govVaries with substituentsVaries with substituentsCan be high in solid stateESIPT, Aggregation-induced emission
Difluoroboron complexes of 2-(2-hydroxyphenyl)quinazolin-4-ones nih.govRed-shifted compared to ligandVaries with substituentsOften enhanced upon complexationStrong luminescence, large Stokes shifts
4-Amino substituted 2-phenylquinazolines nih.govrsc.org~365 nm414 - 597 nmUp to 80%Tunable emission color

Research Uncovers Scant Data on the Coordination Chemistry of this compound

A comprehensive review of scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite the broad interest in quinazoline derivatives for their diverse applications, detailed studies on the metal complexes of this specific ligand, including their electronic, luminescent, catalytic, and magnetic properties, appear to be largely unexplored.

While the synthesis and biological activities of various quinazoline-based compounds are well-documented, specific research into the coordination behavior of this compound with metal ions is notably absent from publicly accessible databases and scholarly articles. Consequently, a detailed analysis of its metal complexes as outlined in specialized research frameworks cannot be constructed at this time.

The specific areas where information is lacking for this compound metal complexes include:

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions: There are no available spectroscopic studies detailing the electronic absorption and emission properties of metal complexes with this ligand, which would be essential for identifying and characterizing LMCT and MLCT bands.

Enhanced Luminescence and Energy Transfer Processes: The potential for this ligand to form luminescent metal complexes, a property often sought after for applications in materials science and bio-imaging, has not been reported. Data on quantum yields, emission lifetimes, and energy transfer mechanisms are unavailable.

Metal-Complex Catalysis and Reactivity: The exploration of metal complexes of this compound as catalysts in organic transformations is an uninvestigated field. There are no reports on their efficacy in promoting chemical reactions.

Magneto-Structural Correlations in Paramagnetic Metal Complexes: For complexes involving paramagnetic metal ions, studies on their magnetic susceptibility and how it correlates with their molecular structure are absent. Such studies are fundamental to understanding the electronic structure and bonding within these molecules.

The absence of this specific information prevents a thorough and scientifically accurate discussion on the coordination chemistry of this compound. Future research in these areas would be necessary to elucidate the properties and potential applications of its metal complexes.

Structure Activity Relationship Sar and Mechanistic Investigations Non Clinical Focus

Systematic Modification of the 4-chloro-2-(2-hydroxyphenyl)quinazoline Scaffold for Property Tuning

The this compound scaffold serves as a versatile template for systematic chemical modifications aimed at fine-tuning its physicochemical and biological properties. The reactivity of the chloro group at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Influence of Substituents at the Quinazoline (B50416) and Phenyl Rings on Electronic Properties

The electronic properties of the this compound scaffold are highly sensitive to the nature and position of substituents on both the quinazoline and the 2-hydroxyphenyl rings. These modifications can modulate the electron density distribution across the molecule, thereby influencing its reactivity, molecular recognition capabilities, and photophysical characteristics.

On the 2-hydroxyphenyl ring, substituents can influence the acidity of the hydroxyl group and the rotational barrier around the bond connecting the phenyl and quinazoline rings. The electronic nature of these substituents directly affects the intramolecular hydrogen bond between the hydroxyl group and the quinazoline nitrogen, which in turn can influence the compound's conformation and photophysical properties such as fluorescence. For example, studies on related 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones have shown that the nature of substituents on the phenol (B47542) ring significantly impacts their photophysical properties.

Table 1: Predicted Influence of Substituents on the Electronic Properties of the this compound Scaffold

Position of SubstitutionSubstituent TypePredicted Effect on Quinazoline Ring Electron DensityPredicted Effect on 4-Chloro Reactivity
Quinazoline Ring (e.g., C6, C7)Electron-Donating Group (EDG)IncreaseDecrease
Quinazoline Ring (e.g., C6, C7)Electron-Withdrawing Group (EWG)DecreaseIncrease
2-Hydroxyphenyl RingElectron-Donating Group (EDG)Minor IncreaseMinor Decrease
2-Hydroxyphenyl RingElectron-Withdrawing Group (EWG)Minor DecreaseMinor Increase

This table is illustrative and based on general principles of organic chemistry, as specific experimental data for the systematic modification of this compound is not extensively available.

Impact of Halogen and Hydroxyl Groups on Molecular Interactions

The chloro group at the 4-position and the hydroxyl group on the phenyl ring are pivotal in defining the molecular interaction landscape of this compound. The chlorine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. This can be a crucial interaction in directing the binding of the molecule to biological targets. nih.gov

The 2-hydroxyphenyl moiety is particularly important for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Furthermore, its ortho position relative to the quinazoline ring allows for the formation of an intramolecular hydrogen bond with one of the quinazoline nitrogen atoms. This intramolecular interaction can pre-organize the molecule into a more rigid conformation, which can be favorable for binding to specific protein pockets by reducing the entropic penalty of binding. The presence of both a halogen and a hydroxyl group allows for a diverse range of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking interactions involving the aromatic rings.

Rational Design of Derivatives for Enhanced Selectivity in Molecular Recognition Events

The rational design of derivatives of this compound can lead to compounds with enhanced selectivity for specific biological targets. By leveraging computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies, modifications can be strategically planned to optimize interactions with a target's binding site.

For instance, replacing the 4-chloro substituent with various amine-containing moieties can introduce new hydrogen bonding and ionic interaction capabilities. The choice of the amine can be guided by the topology and chemical nature of the target's active site to maximize binding affinity and selectivity. For example, in the design of kinase inhibitors, the 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore where the aniline (B41778) moiety often forms key hydrogen bonds in the ATP-binding pocket. nih.gov Similarly, modifications on the 2-hydroxyphenyl ring can be used to exploit specific sub-pockets within a binding site. Adding bulky groups could enhance van der Waals interactions, while introducing polar groups could form additional hydrogen bonds.

In Vitro Mechanistic Probing of Specific Biological Interactions

The this compound scaffold and its derivatives can be investigated through various in vitro techniques to elucidate their mechanisms of action at a molecular level.

Exploration of Inhibition Mechanisms via Spectroscopic and Computational Approaches

Spectroscopic techniques such as fluorescence spectroscopy can be employed to study the binding of these compounds to proteins. Changes in the fluorescence emission of either the compound or the protein (e.g., tryptophan fluorescence quenching) upon binding can provide information about the binding affinity and stoichiometry.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools to predict and analyze the binding modes of these quinazoline derivatives. Docking studies can identify potential binding poses within an enzyme's active site or a receptor's binding pocket, highlighting key interactions such as hydrogen bonds, halogen bonds, and hydrophobic contacts. MD simulations can then be used to assess the stability of these predicted binding modes over time and to understand the dynamic nature of the interaction. For example, in the context of inhibiting enzymes like PARP-1, computational studies have been instrumental in the rational design of potent quinazolinone-based inhibitors. nih.gov

Interaction with Biomolecules (e.g., Proteins, DNA) as Chemical Probes

Derivatives of this compound can be designed as chemical probes to study biological systems. By attaching a fluorescent reporter group to the scaffold, for instance, through substitution at the 4-position, fluorescent probes can be developed to visualize and track specific proteins or cellular structures. Quinazoline-based fluorescent probes have been successfully used to target α1-adrenergic receptors, demonstrating the utility of this scaffold in developing tools for molecular pharmacology. nih.gov

Furthermore, the planar aromatic structure of the quinazoline ring suggests a potential for interaction with DNA. Some quinazoline derivatives have been shown to interact with DNA, potentially through intercalation between base pairs or binding to the grooves of the DNA helix. researchgate.net Spectroscopic methods such as UV-Vis absorption, circular dichroism, and fluorescence spectroscopy can be used to investigate the mode and strength of DNA binding.

Table 2: Investigational Techniques for Studying Biomolecular Interactions of this compound Derivatives

TechniqueInformation ObtainedExample Application
Fluorescence SpectroscopyBinding affinity, stoichiometry, conformational changesStudying the binding of a derivative to a target protein by monitoring changes in intrinsic tryptophan fluorescence.
Molecular DockingPrediction of binding mode and affinityIdentifying key interactions between a derivative and the active site of an enzyme.
Molecular Dynamics (MD) SimulationsStability of protein-ligand complex, dynamic behaviorAssessing the stability of the predicted binding pose of a derivative over time.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (ΔH, ΔS, Kd)Determining the complete thermodynamic profile of the interaction between a derivative and a biomolecule.
Circular Dichroism (CD) SpectroscopyConformational changes in biomolecules upon bindingInvestigating changes in the secondary structure of DNA or a protein upon interaction with a derivative.
UV-Vis SpectroscopyEvidence of binding, determination of binding constantsMonitoring changes in the absorption spectrum of a derivative or DNA upon complex formation.

Computational Approaches to Structure-Property and Structure-Function Correlations

Computational chemistry has become an indispensable tool in the study of molecular structures, offering insights into the relationships between a compound's architecture and its physical or biological activities. For quinazoline derivatives, including this compound, these computational approaches are pivotal in predicting properties and hypothesizing mechanisms of action, thereby guiding further experimental research.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies aimed at developing mathematical models that correlate a molecule's structural or physicochemical features with its properties or biological activities. mdpi.com These models are built upon a dataset of compounds for which the property of interest has been experimentally measured. mdpi.com The fundamental principle is that the structural characteristics of a molecule, encoded as numerical values known as molecular descriptors, determine its behavior. mdpi.com

The process involves three key components: a dataset of molecules, a set of calculated molecular descriptors for each molecule, and a statistical algorithm to create the quantitative relationship. mdpi.com For quinazoline-related scaffolds, QSPR/QSAR studies have employed a wide array of descriptors to model properties ranging from anticancer activity to physicochemical characteristics like partition coefficients. nih.gov These descriptors can be categorized based on their dimensionality and the type of information they encode, including electronic, steric, hydrophobic, and topological features.

Mathematical techniques, such as multiple linear regression, are then used to build an equation linking the most relevant descriptors to the property being studied. nih.gov The goal is to create a statistically robust model that can accurately predict the properties of new or untested compounds based solely on their chemical structure. plos.org For instance, studies on various drug classes have used topological indices to model properties like boiling point, molar volume, and polarizability. plos.org While specific QSPR models for this compound are not extensively documented, the general approach applied to the broader quinazoline class provides a framework for how its properties could be predicted.

Descriptor CategorySpecific Descriptor ExamplesProperty/Activity Modeled in Quinazoline-related Studies
TopologicalConnectivity indices, Shape indices, Eccentricity-based indicesPhysicochemical properties, Antitumor activity plos.org
ElectronicPartial atomic charges, Dipole moment, HOMO/LUMO energiesReceptor binding affinity, Cytotoxicity
PhysicochemicalLogP (octanol-water partition coefficient), Molar refractivity, Polar surface areaPharmacokinetic properties, Antibacterial activity plos.orgacs.org
Steric/3DMolecular volume, Surface area, Principal moments of inertiaEnzyme inhibition, Binding conformation

Molecular Docking and Simulation for Ligand-Target Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. lums.ac.irdoaj.org This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. For the quinazoline scaffold, molecular docking has been extensively used to investigate binding modes with various protein targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. japsonline.comnih.govnih.gov

Docking studies on quinazoline derivatives frequently identify a common binding pattern within the ATP-binding pocket of EGFR. japsonline.com The quinazoline core typically acts as a scaffold, positioning its substituents to interact with key amino acid residues. A crucial interaction often observed is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR). japsonline.comsioc-journal.cn

For the specific compound this compound, a hypothetical binding mode within a kinase active site can be proposed based on studies of its analogs:

Quinazoline Core : The bicyclic system would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding cleft. sioc-journal.cn The N1 atom is a potential hydrogen bond acceptor from a key backbone amide, such as Met793.

2-(2-hydroxyphenyl) Group : This substituent can form additional interactions. The phenyl ring can participate in hydrophobic or π-π stacking interactions with aromatic residues. The ortho-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, potentially forming a critical interaction with nearby polar residues like threonine or lysine.

4-Chloro Substituent : The chlorine atom at the C4 position is directed towards the solvent-exposed region or a specific sub-pocket of the active site. Its presence can influence the electronic properties of the quinazoline ring and contribute to binding affinity through halogen bonding or hydrophobic interactions. Structure-activity relationship studies have shown that substitutions at this position are critical for inhibitory activity. nih.gov

Molecular dynamics simulations can further refine these static docking poses, providing insights into the stability of the ligand-protein complex and the dynamic nature of the interactions over time. doaj.org

Analog ClassProtein Target (PDB ID)Key Interacting ResiduesObserved/Predicted InteractionsBinding Energy/Score (Example)
4-AnilinoquinazolinesEGFRMet793, Lys745, Thr790H-bond with Met793; Hydrophobic interactions japsonline.comsioc-journal.cnΔGbind = -7.53 kcal/mol (for a quinazolinone analog) lums.ac.ir
Quinazoline-pyrimidine hybridsEGFRArg817, Lys721H-bonds and hydrophobic contacts nih.govNot specified
4-HydroxyquinazolinesPARP1Asp766, Gly863, Ser904Crucial hydrogen-bonding interactions mdpi.comNot specified
6-Substituted-amide-4-amino-quinazolinesEGFR (1XKK)Met769, Leu768, Cys773H-bond with Met769; Hydrophobic interactions nih.govNot specified

Emerging Applications in Material Science and Analytical Chemistry

Integration of 4-chloro-2-(2-hydroxyphenyl)quinazoline into Functional Organic Materials

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Quinazoline (B50416) derivatives are being explored for their potential in optoelectronic materials, including as components of Organic Light-Emitting Diodes (OLEDs). researchgate.net Research into related compounds suggests that the electronic properties of the quinazoline core can be tuned by various substituents to achieve desired emission colors and efficiencies. However, no specific performance data, such as external quantum efficiency, luminance, or color coordinates, for OLEDs incorporating this compound could be located.

Fluorescent Materials for Display Technologies and Lighting

The inherent fluorescence of many quinazoline derivatives makes them attractive for use in display and lighting technologies. The photoluminescence quantum yield (PLQY) is a critical parameter for such applications. While studies on other quinazolines report a range of fluorescence behaviors, rsc.org there is no available data on the specific emission spectra or quantum yields for this compound.

Use as Fluorescent Probes and Indicators in Advanced Analytical Procedures

The development of fluorescent probes for various analytical applications is an active area of research. Quinazolinone-based probes, for instance, have been developed for detecting specific analytes. nih.gov

Live-Cell Imaging Applications (excluding clinical studies)

Fluorescent small molecules are invaluable tools for live-cell imaging. nih.govresearchgate.net Quinoline-based scaffolds have been successfully functionalized for this purpose. nih.gov While quinazoline derivatives have been investigated as fluorescent probes for biological targets, nih.gov specific studies detailing the use of this compound for non-clinical live-cell imaging are not present in the reviewed literature.

pH Sensing and Environmental Monitoring

The nitrogen atoms in the quinazoline ring can be protonated, leading to changes in the molecule's photophysical properties. This characteristic has been harnessed in some quinazoline derivatives to create colorimetric pH sensors. researchgate.net Additionally, fluorescent probes are being developed for environmental monitoring. However, there are no specific reports on the application of this compound as a pH sensor or for environmental monitoring purposes.

Fabrication of Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Quinazoline derivatives have been noted for their potential to form supramolecular structures. researchgate.netnih.gov These organized assemblies can lead to materials with novel properties. Despite this potential, there is a lack of specific research on the self-assembly or fabrication of supramolecular systems based on this compound.

Applications in Chemo- and Bio-imaging (Non-Clinical Context)

The most well-documented and promising application of 2-(2'-hydroxyphenyl)quinazoline derivatives lies in the realm of fluorescence-based sensing and imaging. tandfonline.comnih.govnih.gov These compounds often exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and environment-sensitive fluorescence. nih.govacs.org

The ESIPT process involves the transfer of a proton from the hydroxyl group to one of the nitrogen atoms of the quinazoline ring upon photoexcitation. This creates a transient tautomer with a different electronic structure, which then fluoresces at a longer wavelength before reverting to the ground state. The efficiency and wavelength of this fluorescence can be highly sensitive to the local environment, including polarity, pH, and the presence of specific analytes.

Derivatives of 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone have been successfully employed as fluorescent probes for the detection of metal ions such as mercury(II). tandfonline.comtandfonline.com The binding of the metal ion can either block the ESIPT process, leading to fluorescence quenching, or create a new emissive species. This "turn-off" or "turn-on" fluorescence response allows for the sensitive and selective detection of the target analyte.

In the context of this compound, the chloro substituent can influence the photophysical properties of the molecule. As an electron-withdrawing group, it can affect the energy levels of the molecule's orbitals, potentially tuning the absorption and emission wavelengths. Furthermore, it can alter the acidity of the hydroxyl proton, which could impact the ESIPT process and the molecule's sensitivity to pH changes.

Table 2: Photophysical Properties of 2-(2'-hydroxyphenyl)quinazoline Derivatives for Imaging

PropertyDescriptionRelevance to Chemo- and Bio-imaging
Excited-State Intramolecular Proton Transfer (ESIPT) Intramolecular proton transfer in the excited state, leading to a tautomeric form with different emission properties. nih.govResults in a large Stokes shift, minimizing self-absorption and improving signal-to-noise ratio.
Environment-Sensitive Fluorescence Fluorescence properties (intensity, wavelength) are dependent on the surrounding environment (e.g., solvent polarity, pH).Allows for the probing of local environments in complex systems.
"Turn-On"/"Turn-Off" Sensing The fluorescence of the molecule is significantly enhanced or quenched upon binding to a specific analyte.Enables the selective detection of target molecules or ions.
Aggregation-Induced Emission (AIE) Some quinazolinone derivatives exhibit enhanced fluorescence in the aggregated state. nih.govnih.govUseful for imaging in solid-state or aggregated systems.

While the focus of much of the current research is on biological applications, the principles of chemo- and bio-imaging with these compounds can be extended to non-clinical contexts, such as environmental monitoring (e.g., detection of heavy metal ions in water) or materials science (e.g., probing the curing process of polymers).

Development of Responsive Materials and Stimuli-Responsive Systems

Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as pH, light, temperature, or the presence of a specific chemical. rsc.orgmdpi.com The unique properties of quinazoline derivatives, particularly their pH-sensitive fluorescence, make them interesting candidates for incorporation into such systems.

The fluorescence of 2-(2'-hydroxyphenyl)quinazoline derivatives can be modulated by pH due to the protonation/deprotonation of the hydroxyl group and the quinazoline nitrogen atoms. nih.gov This pH-dependent fluorescence could be harnessed to create materials that report on the local pH environment. For example, this compound could be incorporated into a polymer matrix to create a pH-responsive film that changes its color or fluorescence intensity with varying acidity.

Furthermore, the ability of quinazoline derivatives to interact with specific ions could be exploited in the design of chemo-responsive materials. A material containing embedded this compound could potentially signal the presence of certain metal ions through a change in its optical properties.

While the development of quinazoline-based responsive materials is an emerging area, the foundational photophysical studies on compounds like this compound provide a strong basis for their future application in this field. The ability to synthesize a wide range of derivatives with tailored properties will be crucial for the advancement of these smart materials. nih.gov

Table 3: Potential Stimuli-Responsive Applications of this compound

StimulusPotential Response MechanismPotential Application
pH Protonation/deprotonation of the hydroxyl and quinazoline nitrogen atoms, affecting the ESIPT process and fluorescence. nih.govReversible pH sensors, materials with pH-triggered optical changes.
Metal Ions Coordination of metal ions to the hydroxyl and nitrogen atoms, leading to changes in fluorescence. tandfonline.comChemo-responsive materials for ion detection and removal.
Light Photochemical reactions or conformational changes upon irradiation.Photo-switchable materials, light-responsive coatings.

Future Directions and Uncharted Research Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Quinazoline (B50416) Architectures

The future of synthesizing 4-chloro-2-(2-hydroxyphenyl)quinazoline and its more complex derivatives hinges on the adoption of green and sustainable chemistry principles. instituteofsustainabilitystudies.com Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step processes that are not atom-economical. Future research will likely focus on developing novel synthetic pathways that are more environmentally benign and efficient.

Key areas of exploration include:

One-Pot Syntheses: Designing multi-component reactions where this compound can be assembled in a single step from readily available precursors would significantly improve efficiency and reduce waste. mdpi.com

Catalysis: The use of earth-abundant metal catalysts (e.g., iron, copper) is a promising sustainable alternative to precious metal catalysts. benthamdirect.comresearchgate.net Research into novel catalytic systems could enable more selective and efficient synthesis of complex quinazoline architectures.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other heterocyclic compounds. nih.govnih.gov Applying these techniques to the synthesis of this compound derivatives is a logical next step.

Benign Solvents: A shift towards the use of greener solvents such as water, ionic liquids, or deep eutectic solvents would drastically reduce the environmental footprint of quinazoline synthesis. nih.gov

Synthetic ApproachPotential Advantages for this compound Synthesis
Multi-component ReactionsIncreased efficiency, reduced waste, simplified purification
Earth-Abundant Metal CatalysisLower cost, reduced environmental impact, enhanced sustainability
Microwave/Ultrasound IrradiationFaster reaction times, higher yields, energy efficiency
Green SolventsReduced toxicity and environmental pollution

Advanced Spectroscopic Characterization Techniques for Dynamic and Real-Time Processes

A deeper understanding of the reaction mechanisms, kinetics, and intermolecular interactions of this compound requires the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy are invaluable for structural elucidation, future research will necessitate the use of more sophisticated, time-resolved techniques. scispace.comasianpubs.org

Future avenues for spectroscopic investigation include:

In-situ Monitoring: Techniques such as in-situ IR and Raman spectroscopy can provide real-time information about the formation and consumption of intermediates during the synthesis of this compound, leading to a more profound understanding of the reaction mechanism. researchgate.net

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, like pump-probe spectroscopy, could be employed to study the excited-state dynamics of this compound and its derivatives, which is crucial for applications in photochemistry and materials science.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed insights into the structure and dynamics of complex derivatives and supramolecular assemblies involving this compound.

Spectroscopic TechniquePotential Application for this compound Research
In-situ IR/Raman SpectroscopyReal-time monitoring of synthetic reactions and catalyst behavior
Time-Resolved FluorescenceStudying excited-state properties for optoelectronic applications
2D NMR SpectroscopyElucidating complex structures and intermolecular interactions

High-Throughput Computational Screening and Machine Learning Approaches for Compound Design

The vast chemical space of possible derivatives of this compound makes traditional, serial synthesis and testing inefficient. High-throughput computational screening and machine learning (ML) offer a powerful alternative for accelerating the discovery of new compounds with desired properties. researchgate.net

Future research in this area will likely involve:

Development of QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or material properties of novel this compound derivatives based on their chemical structure. nih.gov

Machine Learning for Property Prediction: ML algorithms can be trained on existing data to predict a wide range of properties, from solubility and toxicity to electronic and optical characteristics, enabling the rapid screening of virtual libraries of compounds. kyoto-u.ac.jp

De Novo Design: Generative ML models can be used to design entirely new this compound derivatives with optimized properties for specific applications.

Computational ApproachApplication in this compound Research
QSAR ModelingPredicting the biological activity of novel derivatives
Machine LearningHigh-throughput screening of virtual compound libraries
Generative ModelsDesigning new compounds with tailored properties

Exploration of Multi-Modal Applications in Advanced Materials and Chemical Biology

The unique structural features of this compound, including its heterocyclic core and reactive chloro and hydroxyl groups, make it a versatile scaffold for the development of advanced materials and chemical biology tools.

Potential multi-modal applications to be explored include:

Fluorescent Probes: The quinazoline scaffold is known to be a part of some fluorescent molecules. nih.govnih.govacs.org Derivatives of this compound could be designed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. mdpi.com

Organic Electronics: The aromatic and electron-rich nature of the quinazoline ring system suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). beilstein-journals.org

Bio-probes: By attaching specific targeting moieties, derivatives of this compound could be developed as bio-probes for imaging and studying biological processes. medchemexpress.com

Application AreaPotential Role of this compound Derivatives
Chemical SensingFluorescent probes for the detection of specific analytes
Organic ElectronicsComponents of organic light-emitting diodes and solar cells
Chemical BiologyBio-probes for cellular imaging and target identification

Addressing Sustainability and Circular Economy Principles in Quinazoline Research

Integrating the principles of sustainability and the circular economy into the entire lifecycle of this compound research is a critical future direction. instituteofsustainabilitystudies.com This extends beyond just green synthesis to include the responsible use and end-of-life considerations of these compounds. sustainability-directory.com

Key aspects to be addressed include:

Lifecycle Assessment: Conducting a thorough lifecycle assessment of this compound and its derivatives to identify and mitigate environmental impacts at every stage, from synthesis to disposal.

Design for Degradability: Designing new derivatives that are biodegradable or can be easily recycled after their intended use would minimize their environmental persistence.

Waste Valorization: Exploring ways to convert byproducts and waste streams from the synthesis of this compound into valuable chemicals would contribute to a more circular chemical economy. efpia.eupharmamanufacturing.com

Unveiling Novel Reactivity and Catalytic Roles for this compound and its Derivatives

The reactivity of the this compound core is not yet fully explored. The presence of the reactive chlorine atom at the 4-position, along with the phenolic hydroxyl group, offers numerous possibilities for novel chemical transformations and the development of new catalytic systems. bohrium.comrsc.org

Future research in this domain could focus on:

C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the quinazoline and phenyl rings to introduce new functional groups and build molecular complexity in a more atom-economical way. nih.gov

Catalyst Development: The quinazoline scaffold could serve as a ligand for the development of new transition metal catalysts for a variety of organic transformations.

Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts in asymmetric synthesis.

Research AreaPotential for this compound
C-H FunctionalizationMore efficient and sustainable synthesis of complex derivatives
Homogeneous CatalysisDevelopment of novel quinazoline-based ligands for metal catalysts
Asymmetric OrganocatalysisDesign of new chiral catalysts for stereoselective reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2-(2-hydroxyphenyl)quinazoline?

  • Methodological Answer : A common approach involves condensation of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane, followed by phosphorylation with PCl₅. Post-reaction, the mixture is quenched in ice-cold saturated sodium bicarbonate to precipitate the product, purified via flash chromatography (46% yield) . Alternative routes include nucleophilic substitution of 4-chloro-quinazoline derivatives with aryl amines in THF, using sodium tert-butoxide as a base (76% yield) .

Q. How can spectroscopic methods be used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects; the hydroxyl proton (2-hydroxyphenyl) appears downfield (~10-12 ppm).
  • IR Spectroscopy : Confirm the presence of O-H (3200-3600 cm⁻¹) and C-Cl (550-850 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₁₀ClN₂O, MW 240.69) .
  • UV-Vis : Monitor π→π* transitions in the quinazoline core (200-300 nm) for purity assessment .

Q. What are the stability and storage guidelines for this compound?

  • Methodological Answer : Store in inert atmospheres (argon/nitrogen) at 2–8°C, protected from light. The compound is sensitive to moisture and oxidizers; use desiccants in storage vials. Stability tests under accelerated conditions (40°C/75% RH) over 4 weeks are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can reaction intermediates and mechanisms be analyzed during synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., phosphorylated intermediates during PCl₅ treatment) .
  • Computational Modeling : Use DFT calculations to map energy barriers for key steps like cyclization or chloride substitution .
  • Isolation of Intermediates : Quench reactions at timed intervals and characterize intermediates via NMR or X-ray crystallography .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxyphenyl or quinazoline substituents (e.g., halogenation, methylation) and test biological activity.
  • In Silico Docking : Use MOE or AutoDock to predict binding affinities to targets like tyrosine kinases or GABA receptors .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., Cl for lipophilicity, hydroxyl for hydrogen bonding) using comparative SAR models .

Q. How is crystallographic analysis performed to resolve structural ambiguities?

  • Methodological Answer :

  • Crystal Growth : Recrystallize from ethyl acetate or THF/hexane mixtures under slow evaporation.
  • X-ray Diffraction : Collect data at 100 K; refine structures using SHELX. For 4-chloro-2-phenylquinazoline derivatives, dihedral angles between aromatic rings (e.g., 61.71° between phenyl and chlorophenyl groups) are critical for conformational analysis .
  • Hydrogen Bonding Networks : Analyze N–H⋯N and C–H⋯π interactions to explain packing motifs .

Q. What in vitro assays are suitable for assessing anticonvulsant or CNS activity?

  • Methodological Answer :

  • Electrophysiological Assays : Measure GABAₐ receptor modulation in hippocampal neurons via patch-clamp techniques .
  • Seizure Models : Use pentylenetetrazole (PTZ)-induced seizures in primary neuron cultures; quantify ED₅₀ values .
  • Cytotoxicity Screening : Test against SH-SY5Y neuroblastoma cells using MTT assays to rule off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.